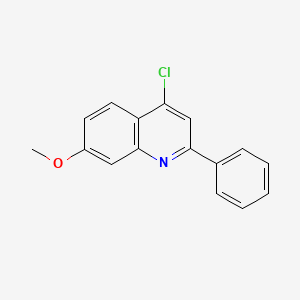

4-Chloro-7-methoxy-2-phenylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxy-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZSITKSXXHTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444476 | |

| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189816-05-5 | |

| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189816-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-7-methoxy-2-phenylquinoline: Properties, Synthesis, and Applications

Introduction

The quinoline scaffold represents a quintessential "privileged structure" in the landscape of medicinal chemistry, forming the foundational core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework that can be strategically functionalized to modulate biological activity. Within this important class of heterocycles, 4-Chloro-7-methoxy-2-phenylquinoline emerges as a compound of significant interest. It serves not only as a subject of academic inquiry but, more critically, as a versatile and pivotal intermediate in the synthesis of complex molecules for drug discovery and materials science.[2]

This technical guide offers a comprehensive exploration of this compound, designed for researchers, chemists, and drug development professionals. We will dissect its core chemical properties, detail synthetic and analytical methodologies with an emphasis on the causality behind experimental choices, and explore its reactivity and profound potential as a building block for novel therapeutic agents. The unique combination of a reactive C4-chloro group, an electron-donating C7-methoxy group, and a C2-phenyl substituent endows this molecule with a distinct chemical personality, making it a valuable scaffold for developing potential anticancer and antimicrobial agents.[2]

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. These characteristics dictate its behavior in reaction media, its purification, and its handling.

| Property | Value | Source |

| CAS Number | 189816-05-5 | [3][4] |

| Molecular Formula | C₁₆H₁₂ClNO | [3][4][5] |

| Molecular Weight | 269.73 g/mol | [3][4] |

| Monoisotopic Mass | 269.06073 Da | [6] |

| Appearance | Expected to be a solid (related compounds are white/yellow solids) | [7][8] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [9] |

Structural Analysis: A Crystallographic Perspective

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the construction of the 7-methoxy-2-phenyl-4-quinolone core, followed by a chlorination step.

Synthetic Pathway Overview

A common and effective route begins with 3-methoxyaniline, which undergoes condensation and subsequent thermal cyclization to form the quinolone ring system. The final key step is the conversion of the 4-oxo group into the 4-chloro substituent using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is critical as it activates the C4 position for subsequent nucleophilic substitution reactions.[2][13]

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established methodologies for quinoline synthesis.[13]

Objective: To synthesize this compound from 7-methoxy-2-phenyl-1H-quinolin-4-one.

Materials:

-

7-Methoxy-2-phenyl-1H-quinolin-4-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 7-methoxy-2-phenyl-1H-quinolin-4-one (1.0 eq) in phosphorus oxychloride (10 eq).

-

Causality: POCl₃ serves as both the reagent and the solvent in many cases, ensuring the reaction proceeds to completion. An excess is used to drive the equilibrium towards the chlorinated product.

-

-

Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature is necessary to overcome the activation energy for the conversion of the relatively stable quinolone tautomer to the chloroquinoline.

-

-

Workup - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Causality: This step quenches the excess reactive POCl₃, hydrolyzing it to phosphoric acid. This must be done slowly and with cooling as the reaction is highly exothermic.

-

-

Neutralization: Once the ice has melted, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral to basic (pH ~8).

-

Causality: Neutralization is crucial to remove acidic byproducts and to ensure the target compound, which is a weak base, is in its free-base form for efficient extraction into an organic solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Causality: The brine wash helps to remove residual water from the organic phase, aiding the drying process.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Causality: Column chromatography is essential to separate the desired product from any unreacted starting material or side products, yielding a compound of high purity required for subsequent applications.

-

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's atomic connectivity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (7.0-8.5 ppm): Multiple signals (doublets, triplets, multiplets) corresponding to the protons on the quinoline and phenyl rings. Singlet (~4.0 ppm): A sharp signal integrating to 3H for the methoxy (-OCH₃) group protons.[7] |

| ¹³C NMR | Aromatic region (100-160 ppm): ~14 distinct signals for the aromatic carbons. Methoxy carbon (~55 ppm).[7][14] |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z 269. Isotopic Pattern: A characteristic M+2 peak at m/z 271 with ~1/3 the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[6] |

| Infrared (IR) | C=N stretch (~1620 cm⁻¹), C-O stretch (~1250 cm⁻¹), Ar-H stretch (~3050 cm⁻¹), C-Cl stretch (in the fingerprint region, <800 cm⁻¹).[14][15] |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its role as a versatile synthetic intermediate. Its reactivity is dominated by the electronically-deficient quinoline ring and the lability of the C4-chloro substituent.[2]

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position is the molecule's primary reactive handle. It is highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This SₙAr reaction is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries. This synthetic versatility is a key advantage for medicinal chemistry programs.[2]

Caption: Reactivity at the C4 position enables diverse derivatization.

Applications in Drug Discovery

The quinoline core is a well-established pharmacophore, and derivatives of this compound are of significant interest for developing new therapeutic agents.[1][2]

-

Anticancer Agents: Many potent kinase inhibitors are built upon the quinoline or the related quinazoline scaffold.[16] The C4 position is often functionalized with anilino- or aryloxy- groups to target the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR).[1] The methoxy and chloro groups play crucial roles in modulating solubility, metabolic stability, and binding interactions within the target protein.[17][18]

-

Antimicrobial Research: The quinoline framework is also present in numerous antimicrobial agents. This scaffold can be elaborated to design compounds that interfere with bacterial or viral replication pathways.[1][2]

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.

-

Hazards: Based on data for structurally similar compounds, it should be considered harmful if swallowed and a potential cause of serious eye irritation or damage.[19]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container to prevent moisture absorption and degradation.[9] Keep in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible substances such as strong oxidizing agents.[9]

Conclusion

This compound is more than a mere catalog chemical; it is a strategically vital scaffold with significant potential for innovation in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its highly reactive C4-chloro group make it an invaluable building block.[2] For researchers and scientists in drug development, understanding the nuanced properties and reactivity of this intermediate opens the door to creating diverse molecular architectures with the potential to address pressing therapeutic needs, particularly in the fields of oncology and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, China this compound Manufacturers, China this compound Suppliers - chemvia [chinachemnet.com]

- 4. scbt.com [scbt.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. PubChemLite - 2-chloro-7-methoxy-4-phenylquinoline (C16H12ClNO) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 14. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drughunter.com [drughunter.com]

- 18. youtube.com [youtube.com]

- 19. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 4-Chloro-7-methoxy-2-phenylquinoline

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-7-methoxy-2-phenylquinoline

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this diverse family, this compound emerges as a particularly compelling molecule. Its architecture, featuring a reactive chlorine atom at the C4 position, an electron-donating methoxy group at C7, and a lipophilic phenyl ring at C2, makes it a highly versatile intermediate for synthetic derivatization and a promising candidate for therapeutic development.[1] This technical guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of this compound and its analogues. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a review of the existing literature but also detailed, field-proven experimental protocols to facilitate further investigation.

Introduction: The Strategic Importance of the Quinoline Core

Quinoline and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline ring system is a key tactic in drug discovery, allowing for the precise modulation of a molecule's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.

This compound is a testament to this principle. The key structural features contribute to its potential:

-

Quinoline Core: A bicyclic aromatic scaffold that provides a rigid framework for orienting substituents and can participate in π-π stacking interactions with biological targets.

-

4-Chloro Group: This is the most significant feature for synthetic versatility. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups to generate extensive libraries of derivatives.[1]

-

7-Methoxy Group: The electron-donating nature of the methoxy group influences the electronic distribution of the quinoline ring system, which can impact binding affinities. It also provides a potential site for hydrogen bonding with target proteins.[3]

-

2-Phenyl Group: This bulky, lipophilic group can enhance membrane permeability and engage in hydrophobic or van der Waals interactions within a target's binding pocket, often contributing significantly to potency.[4]

This guide synthesizes the current understanding of this compound, focusing on its proven biological activities and the experimental methodologies required to validate them.

Synthetic Strategy: A Versatile Intermediate

This compound is primarily valued as a crucial intermediate in the synthesis of more complex bioactive molecules.[1][2] Its preparation is a critical first step in many drug discovery campaigns. While several specific routes exist, a generalized, logical pathway often involves the construction of the core quinoline ring followed by chlorination.

A common conceptual approach involves the cyclization of appropriately substituted anilines and carbonyl compounds, followed by a chlorination step to install the reactive handle at the C4 position.

References

The Synthetic Heart of Innovation: A Technical Guide to the Mechanistic Potential of the 4-Chloro-7-methoxy-2-phenylquinoline Scaffold

Preamble: Beyond a Single Mechanism

In the landscape of modern drug discovery, the pursuit of novel therapeutics often begins not with a single, defined mechanism of action, but with a versatile chemical scaffold—a foundational structure from which a multitude of potent and selective agents can be derived. 4-Chloro-7-methoxy-2-phenylquinoline represents such a cornerstone. While this compound is primarily recognized as a crucial synthetic intermediate, its true significance lies in the diverse and potent biological activities of the derivatives it enables.[1] This technical guide, therefore, moves beyond a narrow examination of the parent compound to provide an in-depth exploration of the validated mechanisms of action and therapeutic potential unlocked by leveraging this powerful quinoline core. For researchers, scientists, and drug development professionals, understanding the inherent potential of this scaffold is paramount to innovating the next generation of targeted therapies.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity.[2][3] This inherent versatility has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2] The specific substitutions on the quinoline ring, such as the 4-chloro, 7-methoxy, and 2-phenyl groups of the title compound, provide a unique combination of electronic and steric properties that make it an ideal starting point for chemical elaboration.[1] The chlorine atom at the 4-position is particularly noteworthy, as it is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of functional groups.[2]

Mechanistic Avenues Enabled by the this compound Scaffold

The true mechanistic story of this compound is told through the diverse biological activities of its progeny. By modifying the 4-position, researchers have developed potent inhibitors of several key cellular processes implicated in disease, particularly cancer.

Inhibition of Topoisomerase I

Topoisomerase I (TOP1) is a critical enzyme involved in DNA replication and transcription, making it a well-established target for anticancer drugs.[3] Derivatives of the 2-arylquinoline scaffold have been identified as a new class of TOP1 inhibitors.[3] These compounds stabilize the TOP1-DNA cleavage complex, leading to DNA damage and ultimately, apoptosis.[3] The design of these inhibitors often involves the introduction of an alkoxy group at the 4-position, which is believed to interact with residues in the major groove of DNA.[3]

Experimental Protocol: TOP1-Mediated DNA Cleavage Assay

A key experiment to validate the activity of potential TOP1 inhibitors is the DNA cleavage assay. This assay directly measures the ability of a compound to stabilize the covalent complex between TOP1 and DNA.

Methodology:

-

Reaction Setup: A supercoiled plasmid DNA substrate (e.g., pBR322) is incubated with human TOP1 enzyme in a reaction buffer.

-

Compound Addition: The test compound (a derivative of this compound) is added at various concentrations. Camptothecin is typically used as a positive control.

-

Incubation: The reaction is incubated to allow for TOP1 to nick the DNA and for the compound to stabilize the cleavage complex.

-

Termination: The reaction is stopped by the addition of a loading buffer containing SDS, which denatures the TOP1 enzyme.

-

Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged. An increase in the amount of nicked, open-circular DNA relative to the supercoiled form indicates TOP1 inhibition.[3]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are potent anticancer agents. Derivatives of 2-phenylquinoline have been reported to act as antimitotic agents by inhibiting tubulin polymerization.[4] This inhibition leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Signaling Pathway: Microtubule Disruption and Cell Cycle Arrest

The following diagram illustrates the general mechanism of action for microtubule-targeting agents.

Caption: Inhibition of tubulin polymerization by 2-phenylquinoline derivatives.

Inhibition of Tyrosine Kinases

Tyrosine kinases are a large family of enzymes that play critical roles in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. The 4-anilinoquinoline scaffold, which can be synthesized from 4-chloroquinolines, is a well-established pharmacophore for tyrosine kinase inhibitors.[5] Derivatives of this compound are being investigated as inhibitors of key tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]

Signaling Pathway: Tyrosine Kinase Inhibition

The diagram below depicts the general principle of tyrosine kinase inhibition by quinoline-based compounds.

Caption: Competitive inhibition of ATP binding to tyrosine kinases.

Biological Activity of Representative Derivatives

The following table summarizes the cytotoxic activity of various derivatives synthesized from quinoline scaffolds, illustrating the potential of this chemical class.

| Compound Class | Target Cell Lines | IC50 / GI50 Values | Putative Mechanism of Action | Reference |

| 4-Alkoxy-2-arylquinolines | NCI-60 Panel | Sub-micromolar to low micromolar | Topoisomerase I Inhibition | [3] |

| 4-Anilino-2-phenylquinolines | NCI-60 Panel | Low micromolar | Not specified, cytotoxic | [5] |

| 4-Aryloxy-7-chloroquinolines | Leishmania donovani | - | Mitochondrial membrane potential disruption | [6] |

| 7-Methoxy-4-(quinazolin-yl)-dihydroquinoxalinone | NCI-60 Panel | Sub-nanomolar | Tubulin Binding | [4] |

Note: IC50/GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

This compound is a molecule of significant strategic importance in medicinal chemistry. While it does not possess a defined mechanism of action in its own right, it serves as a highly versatile and valuable scaffold for the synthesis of a diverse range of biologically active compounds. The derivatives of this quinoline core have demonstrated potent activity through multiple mechanisms, including the inhibition of topoisomerase I, disruption of microtubule dynamics, and inhibition of key tyrosine kinases. The continued exploration of the chemical space accessible from this starting material holds immense promise for the discovery of novel and effective therapeutic agents for a variety of diseases, most notably cancer. Future research should focus on the synthesis of novel derivatives and their rigorous biological evaluation to further elucidate structure-activity relationships and identify lead compounds with optimal efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro 4-Aryloxy-7-chloroquinoline derivatives are effective in mono- and combined therapy against Leishmania donovani and induce mitocondrial membrane potential disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-7-methoxy-2-phenylquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxy-2-phenylquinoline stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and organic synthesis. As a derivative of the quinoline core, a structure renowned for its presence in a multitude of biologically active compounds, this molecule offers a versatile platform for the development of novel therapeutic agents and complex organic structures.[1] The strategic placement of its substituents—a reactive chloro group at the 4-position, an electron-donating methoxy group at the 7-position, and a phenyl ring at the 2-position—imparts a unique combination of chemical reactivity and steric and electronic properties. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of this compound, serving as a vital resource for professionals engaged in drug discovery and chemical research.

Historical Context and Discovery

The history of this compound is intrinsically linked to the broader exploration of quinoline chemistry, which dates back to the 19th century with the isolation of quinoline from coal tar. The quinoline scaffold quickly garnered attention for its therapeutic potential, most notably with the discovery of quinine, a natural antimalarial alkaloid.[2] This spurred extensive research into the synthesis of diverse quinoline derivatives, leading to the development of a wide array of synthetic methodologies and the discovery of numerous compounds with significant pharmacological activities, including anticancer and antimicrobial properties.[3]

While a singular "discovery" of this compound is not prominently documented in seminal literature, its emergence is a logical progression of systematic structure-activity relationship (SAR) studies on substituted quinolines. The introduction of a phenyl group at the 2-position is a common strategy to enhance the biological activity of quinoline-based compounds, while the methoxy group at the 7-position and the chloro group at the 4-position are key functionalities for modulating physicochemical properties and providing a handle for further synthetic transformations. Its primary role has been established as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical research.[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through established methods of quinoline ring formation, followed by chlorination. The most plausible and widely applicable methods are the Combes and Doebner-von Miller reactions, which allow for the construction of the core 2-phenylquinoline scaffold.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a two-step process:

-

Formation of 7-methoxy-2-phenylquinolin-4-ol: This intermediate can be synthesized via the Combes reaction.

-

Chlorination of 7-methoxy-2-phenylquinolin-4-ol: The hydroxyl group at the 4-position is then replaced by a chlorine atom.

DOT Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-2-phenylquinolin-4-ol (via Combes Synthesis)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5]

Protocol:

-

To a stirred solution of 3-methoxyaniline (1.0 eq) in a suitable high-boiling point solvent (e.g., Dowtherm A), add benzoylacetone (1.05 eq).

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to a high temperature (typically 140-160 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 7-methoxy-2-phenylquinolin-4-ol.

Causality Behind Experimental Choices:

-

High-Boiling Point Solvent: The use of a high-boiling solvent like Dowtherm A is necessary to achieve the high temperatures required for the intramolecular cyclization.

-

Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the β-diketone, facilitating the initial nucleophilic attack by the aniline and the subsequent cyclization and dehydration steps.

-

Neutralization: Neutralization is essential to deprotonate the quinolinol and allow for its precipitation from the aqueous solution.

Step 2: Synthesis of this compound

This step involves the conversion of the quinolinol to the corresponding chloroquinoline using a chlorinating agent.

Protocol:

-

Suspend 7-methoxy-2-phenylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

-

Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) or N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Basify the acidic solution with a concentrated aqueous base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 8-9, which will precipitate the crude product.

-

Collect the solid by filtration, wash with copious amounts of water until the filtrate is neutral, and dry thoroughly.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups.

-

Quenching on Ice: This is a critical safety step to manage the highly exothermic reaction of POCl₃ with water.

-

Basification: The product is often protonated in the acidic reaction mixture, and basification is necessary to obtain the free base and induce its precipitation.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its key physicochemical properties can be summarized based on its chemical structure and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 189816-05-5 | [5] |

| Molecular Formula | C₁₆H₁₂ClNO | [5] |

| Molecular Weight | 269.73 g/mol | [5] |

| Appearance | Likely a white to off-white solid | Inferred |

| Melting Point | Not available in literature | - |

| Boiling Point | Not available in literature | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water. | Inferred |

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[4] The quinoline nucleus is a privileged scaffold in medicinal chemistry, and this particular derivative offers several strategic advantages for the synthesis of novel compounds.[6]

DOT Diagram of Application Workflow:

Caption: Synthetic utility of this compound.

Key Synthetic Transformations

-

Nucleophilic Aromatic Substitution (SNA_r) at the C4-Position: The chlorine atom at the 4-position is highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide range of functional groups, including amines, thiols, and alcohols, to generate libraries of 4-substituted-7-methoxy-2-phenylquinolines for biological screening. The synthesis of 4-aminoquinolines, in particular, is a well-established strategy for the development of antimalarial and anticancer agents.

-

Cross-Coupling Reactions: The quinoline and phenyl rings can be further functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the construction of more complex molecular architectures with tailored properties.

Potential Biological Activities

While specific biological data for this compound is scarce, the broader class of 2-phenylquinoline derivatives has shown promise in several therapeutic areas:

-

Anticancer Activity: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I and protein kinases, which are crucial for cancer cell proliferation and survival.[7] The 2-phenylquinoline scaffold is a key feature in some of these active compounds.

-

Antimicrobial and Antimalarial Activity: The quinoline core is the basis for numerous antimalarial drugs, and various derivatives continue to be explored for their efficacy against resistant strains of malaria. Additionally, quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.

Conclusion

This compound is a strategically important molecule in the field of organic and medicinal chemistry. While its own discovery and biological profile are not extensively detailed, its value as a synthetic intermediate is clear. The presence of multiple, distinct functional groups on the quinoline scaffold provides a rich platform for the generation of diverse molecular libraries. The established synthetic routes to the quinoline core, combined with the reactivity of the 4-chloro substituent, make it an accessible and valuable tool for researchers and drug development professionals. Further investigation into the direct biological activities of this compound and its derivatives may yet unveil novel therapeutic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-Chloro-7-methoxy-2-phenylquinoline: A Technical Guide

Introduction

4-Chloro-7-methoxy-2-phenylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] The precise characterization of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

Molecular Structure and Key Features

The structure of this compound, with the systematic numbering of the quinoline ring, is presented below. This numbering is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the molecular skeleton can be constructed.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy group. The phenyl group at the C2 position will influence the electronic environment of the quinoline protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.2-8.4 | d | 1H | H5 | The H5 proton is deshielded due to its peri-position to the nitrogen and the influence of the fused aromatic system. |

| ~7.9-8.1 | m | 2H | H2', H6' | These protons on the phenyl ring are ortho to the quinoline ring and are expected to be in the downfield region of the aromatic signals. |

| ~7.4-7.6 | m | 3H | H3', H4', H5' | The remaining protons of the C2-phenyl group are expected to resonate as a complex multiplet in this region. |

| ~7.3-7.4 | d | 1H | H8 | The H8 proton is part of the quinoline ring system. |

| ~7.2-7.3 | s | 1H | H3 | The H3 proton is a singlet as it has no adjacent protons. |

| ~7.0-7.1 | dd | 1H | H6 | The H6 proton will appear as a doublet of doublets due to coupling with H5 and H8. |

| ~3.9-4.0 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the upfield region. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C7 | Carbon attached to the electron-donating methoxy group. |

| ~158 | C2 | Carbon bearing the phenyl group, deshielded by the nitrogen. |

| ~151 | C4 | Carbon attached to the electronegative chlorine atom. |

| ~149 | C8a | Quaternary carbon at the ring junction. |

| ~139 | C1' | Quaternary carbon of the phenyl ring attached to the quinoline. |

| ~130-128 | Phenyl CHs | Aromatic carbons of the C2-phenyl group. |

| ~127 | C5 | Aromatic carbon in the quinoline ring. |

| ~122 | C3 | Aromatic carbon in the quinoline ring. |

| ~121 | C6 | Aromatic carbon in the quinoline ring. |

| ~120 | C4a | Quaternary carbon at the ring junction. |

| ~107 | C8 | Aromatic carbon shielded by the methoxy group. |

| ~56 | -OCH₃ | Carbon of the methoxy group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse width.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | -OCH₃ |

| 1620-1580 | C=C stretch | Aromatic C=C |

| 1500-1400 | C=C stretch | Aromatic C=C |

| 1250-1200 | C-O stretch | Aryl ether |

| 1100-1000 | C-O stretch | Aryl ether |

| 850-750 | C-Cl stretch | Aryl chloride |

| 850-800 | C-H bend | Out-of-plane bending for substituted aromatic rings |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric water and carbon dioxide.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

For this compound (C₁₆H₁₂ClNO), the expected molecular weight is approximately 269.73 g/mol .[2][3]

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 269. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 271 with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of a monochlorinated compound.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through the loss of small, stable molecules or radicals.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and the fragmentation pattern.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively characterize this compound and its derivatives. The provided experimental protocols offer a standardized approach for data acquisition, ensuring consistency and reliability in the laboratory. While the data presented here is predictive, it is based on sound spectroscopic principles and data from analogous structures, providing a robust framework for the spectroscopic elucidation of this important quinoline derivative.

References

An In-Depth Technical Guide to 4-Chloro-7-methoxy-2-phenylquinoline Derivatives and Analogs as Kinase Inhibitors

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of a specific, highly versatile class: 4-Chloro-7-methoxy-2-phenylquinoline and its analogs. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the mechanistic basis for their anticancer potential, with a particular focus on their role as inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, actionable protocols to facilitate further research and development in this promising area of oncology.

Introduction: The Quinoline Core in Modern Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, and among them, the quinoline ring system has garnered significant attention for over a century.[1] Its rigid, planar structure and capacity for extensive functionalization allow for the fine-tuning of physicochemical and pharmacological properties.[2] Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including antimalarial, antibacterial, anti-inflammatory, and, most notably, anticancer effects.[3]

The specific scaffold of this compound serves as a critical intermediate and a valuable pharmacophore.[2] The chlorine atom at the C4 position is an excellent leaving group, providing a reactive handle for nucleophilic substitution to introduce a wide array of functional groups and build molecular diversity.[2] The methoxy group at C7 and the phenyl ring at C2 are crucial for modulating kinase binding affinity and selectivity. This guide will systematically dissect this scaffold, from its synthesis to its biological implications.

Synthesis of the this compound Core

The construction of the this compound scaffold is a strategic multi-step process. A robust and widely adopted method is the Conrad-Limpach synthesis to create the 4-hydroxyquinoline precursor, followed by a chlorination step.[4][5] The causality behind this two-stage approach lies in its efficiency and the use of readily available starting materials. The initial condensation and thermal cyclization builds the core heterocyclic system, and the subsequent chlorination activates the C4 position for further derivatization.

Figure 1: General synthetic workflow for the target molecule.

Protocol 1: Synthesis of this compound

This protocol details the two-step synthesis, beginning with the Conrad-Limpach reaction to form the 4-hydroxyquinoline intermediate, followed by chlorination.

Step 1: Synthesis of 7-Methoxy-2-phenylquinolin-4-ol

-

Rationale: This step builds the fundamental quinolinone ring system. The reaction between an aniline (3-methoxyaniline) and a β-ketoester (ethyl benzoylacetate) first forms an enamine intermediate under kinetic control.[4][6] Subsequent heating in a high-boiling inert solvent induces an intramolecular electrocyclic ring closure, followed by elimination of ethanol to yield the thermodynamically stable 4-hydroxyquinoline product.[4][5] The use of an inert, high-boiling solvent like Dowtherm A or mineral oil is critical to reach the high temperatures required for cyclization while preventing degradation.[4]

-

Materials:

-

3-Methoxyaniline

-

Ethyl benzoylacetate

-

High-boiling inert solvent (e.g., Dowtherm A or mineral oil)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Ethanol, Toluene, Hexanes for washing

-

Round bottom flask (1 L), distillation apparatus, heating mantle, magnetic stirrer

-

-

Procedure:

-

To a 1 L round bottom flask, add 3-methoxyaniline (1.0 eq), ethyl benzoylacetate (1.1 eq), and the high-boiling solvent (e.g., Dowtherm A, ~10-15 mL per gram of aniline).

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst to the stirred mixture.

-

Equip the flask with a short-path distillation apparatus to remove the ethanol by-product as it forms, which drives the initial condensation reaction to completion.

-

Heat the mixture to reflux (approx. 250-260°C for Dowtherm A) for 2-3 hours. Monitor the reaction progress by observing the cessation of ethanol distillation.

-

During the heating period, the product, 7-Methoxy-2-phenylquinolin-4-ol, will precipitate from the hot solution.

-

Allow the reaction mixture to cool to room temperature (below 100°C).

-

Dilute the cooled mixture with toluene or xylene to reduce viscosity and filter the precipitated solid.

-

Wash the collected solid sequentially with toluene and then hexanes to remove residual solvent and impurities.

-

Dry the product in a vacuum oven to a constant weight. The product should be an off-white to pale yellow solid.

-

Step 2: Synthesis of this compound

-

Rationale: This is a standard deoxychlorination reaction to convert the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) into the more reactive 4-chloro derivative. Phosphorus oxychloride (POCl₃) serves as both the reagent and, often, the solvent.[7][8] The reaction proceeds via phosphorylation of the hydroxyl/keto group, creating a good leaving group that is subsequently displaced by a chloride ion.[9] Refluxing ensures the reaction goes to completion.

-

Materials:

-

7-Methoxy-2-phenylquinolin-4-ol (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Ice, Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

-

Procedure:

-

In a round bottom flask equipped with a reflux condenser, suspend 7-Methoxy-2-phenylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq).

-

Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The reaction should become a clear solution as the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step must be performed in a well-ventilated fume hood.

-

Caution: Quench the reaction residue with extreme care by slowly pouring it onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic reaction.

-

Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The solid product will precipitate. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.

-

Structure-Activity Relationships (SAR) and Biological Activity

The this compound core is a versatile scaffold for developing kinase inhibitors. The key to its efficacy lies in the strategic placement of substituents. The C4 position is the primary point for diversification, where the chlorine is displaced by various amine-containing moieties to interact with the hinge region of the kinase active site. The 7-methoxy group often sits in a hydrophobic pocket, and modifications on the C2-phenyl ring can be used to gain additional interactions and improve selectivity.

Figure 2: Key SAR points on the 2-phenylquinoline scaffold.

While data for the precise 7-methoxy scaffold is limited in publicly available literature, studies on closely related 8-methoxy and 8-hydroxy analogs provide critical insights into the SAR of this compound class.[3] These studies demonstrate that substitutions on the aniline ring at the C4 position dramatically influence antiproliferative activity.

| Compound ID | Quinoline Substitution (R¹) | 4-Anilino Substitution (R²) | Cancer Cell Line | GI₅₀ (µM) | Reference |

| 8 | 8-OCH₃ | 4'-COCH₃ | HCT-116 | 10.47 | [3] |

| 9 | 8-OH | 4'-COCH₃ | HCT-116 | 14.45 | [3] |

| 10 | 8-OCH₃ | 3'-COCH₃ | HCT-116 | 8.91 | [3] |

| 11 | 8-OH | 3'-COCH₃ | HCT-116 | 1.20 | [3] |

| 11 | 8-OH | 3'-COCH₃ | MCF7 | <0.01 | [3] |

| 11 | 8-OH | 3'-COCH₃ | MDA-MB-435 | <0.01 | [3] |

GI₅₀: Concentration required to inhibit cell growth by 50%.

Analysis of SAR from Analog Data:

-

Impact of Quinoline Substitution (R¹): A comparison between compounds 10 (8-OCH₃) and 11 (8-OH) reveals that a hydrogen-bond donating group (hydroxyl) at this position is more favorable for antiproliferative activity than a hydrogen-bond accepting group (methoxy) when the aniline ring is substituted at the meta position.[3]

-

Impact of Anilino Substitution (R²): The position of the acetyl group on the aniline ring is crucial. A meta-substitution (3'-COCH₃) as seen in compound 11 (GI₅₀ = 1.20 µM) is significantly more potent than a para-substitution (4'-COCH₃) as in compound 9 (GI₅₀ = 14.45 µM) against the HCT-116 colon cancer cell line.[3]

-

Potency and Selectivity: Compound 11 demonstrates exceptional potency, particularly against breast cancer cell lines MCF7 and MDA-MB-435, with GI₅₀ values of less than 0.01 µM.[3] This highlights the potential for developing highly effective agents by optimizing these substitution patterns.

Mechanism of Action: Targeting Oncogenic Signaling

Many quinoline-based anticancer agents exert their effect by inhibiting protein tyrosine kinases, which are critical enzymes in signaling pathways that control cell growth, proliferation, and survival.[10] Dysregulation of these pathways is a hallmark of cancer. Derivatives of the 4-anilinoquinoline scaffold are frequently designed as ATP-competitive inhibitors of receptors like EGFR and VEGFR-2.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Small molecule inhibitors targeting VEGFR-2 can block the downstream signaling cascade, thereby inhibiting angiogenesis.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Chloro-7-methoxy-2-phenylquinoline: A Technical Guide to Putative Molecular Targets

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast library of quinoline derivatives, 4-Chloro-7-methoxy-2-phenylquinoline stands out as a compound of significant interest for drug discovery, particularly in oncology. Its unique substitution pattern—a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 7-position, and a phenyl ring at the 2-position—suggests a high potential for interaction with various biological targets implicated in cancer progression.[2][3] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound. We will delve into the mechanistic rationale for target selection, present detailed experimental protocols for target validation, and offer insights into the structure-activity relationships that likely govern its biological effects. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel anticancer therapies.

Introduction: The Quinoline Core and the Promise of this compound

Quinoline and its derivatives have long been a fertile ground for the discovery of new drugs, exhibiting a remarkable range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance therapeutic efficacy. This compound is a synthetically accessible intermediate with promising, yet underexplored, biological potential.[2] The presence of the 4-chloro group provides a crucial handle for nucleophilic substitution, allowing for the generation of diverse libraries of derivatives. The 7-methoxy group has been shown in related compounds to enhance potency, while the 2-phenyl substituent is a common feature in many bioactive quinolines, contributing to target engagement. Based on the extensive literature on structurally similar quinoline derivatives, we hypothesize that this compound may exert its therapeutic effects through the modulation of one or more of the following key cellular targets.

Potential Therapeutic Target I: Tyrosine Kinases (EGFR and VEGFR)

Rationale for Target Selection:

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[4] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6] Numerous quinoline-based compounds have been developed as potent tyrosine kinase inhibitors, including FDA-approved drugs.[4][5][6] The 4-anilinoquinoline scaffold, structurally related to our compound of interest, is a well-established pharmacophore for EGFR inhibitors.[7] Furthermore, quinoline derivatives have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[4] The structural features of this compound make it a plausible candidate for interaction with the ATP-binding pocket of these kinases.

Experimental Validation Workflow:

The validation of this compound as a tyrosine kinase inhibitor involves a multi-step process, beginning with in vitro biochemical assays and progressing to cell-based studies.

Diagram: Tyrosine Kinase Inhibition Validation Workflow

Caption: A stepwise workflow for validating tyrosine kinase inhibition.

Detailed Experimental Protocols:

Protocol 2.1: In Vitro EGFR/VEGFR-2 Kinase Assay (Luminescence-Based)

This assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. A decrease in luminescence indicates kinase inhibition.[8][9][10][11][12][13][14]

-

Materials:

-

Recombinant human EGFR or VEGFR-2 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multi-well plate, add the kinase, substrate, and test compound or vehicle control (DMSO).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the detection reagent from the kit.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.[15]

-

Protocol 2.2: Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[16][17]

-

Materials:

-

Cancer cell lines with known EGFR or VEGFR expression (e.g., A431 for EGFR, HUVEC for VEGFR)

-

Complete cell culture medium

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

-

Potential Therapeutic Target II: Tubulin Polymerization

Rationale for Target Selection:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[18] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[18] The quinoline scaffold is present in several known tubulin polymerization inhibitors.[19][20] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.[21] The planar aromatic structure of this compound suggests it could favorably interact with this binding site.

Experimental Validation Workflow:

Validating the effect of this compound on tubulin polymerization involves both in vitro and cell-based assays.

Diagram: Tubulin Polymerization Inhibition Validation Workflow

Caption: A workflow for validating tubulin polymerization inhibition.

Detailed Experimental Protocols:

Protocol 3.1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in real-time using a fluorescent reporter that binds to polymerized tubulin.[18]

-

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP

-

Fluorescent reporter dye

-

This compound

-

Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

-

Black 96-well plates

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in polymerization buffer on ice.

-

Add serial dilutions of this compound or control compounds to the wells of a pre-warmed plate.

-

Initiate polymerization by adding the tubulin reaction mixture to the wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence over time.

-

Calculate the rate of polymerization and determine the IC50 value for inhibition.[21]

-

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle. Tubulin inhibitors typically cause an arrest in the G2/M phase.

-

Materials:

-

Cancer cell line (e.g., HeLa or MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

Propidium iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase and stain with PI.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Potential Therapeutic Target III: Topoisomerases

Rationale for Target Selection:

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[22][23] Inhibition of topoisomerases leads to the accumulation of DNA strand breaks and ultimately, cell death.[24] Many quinoline derivatives have been identified as potent topoisomerase I and II inhibitors, acting as "poisons" that stabilize the enzyme-DNA cleavage complex.[24] The planar, aromatic nature of the quinoline ring system in this compound allows for potential intercalation into DNA, a common mechanism for topoisomerase inhibitors.

Experimental Validation Workflow:

The validation of topoisomerase inhibition involves in vitro assays that directly measure the enzymatic activity.

Diagram: Topoisomerase Inhibition Validation Workflow

Caption: A workflow for validating topoisomerase inhibition.

Detailed Experimental Protocols:

Protocol 4.1: In Vitro Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.[22][23]

-

Materials:

-

Human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I assay buffer

-

This compound

-

Known topoisomerase I inhibitor (e.g., Camptothecin)

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide)

-

-

Procedure:

-

Set up reactions containing supercoiled DNA, assay buffer, and varying concentrations of the test compound.

-

Add topoisomerase I to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel with a DNA dye and visualize the DNA bands under UV light.

-

Quantify the amount of relaxed DNA to determine the extent of inhibition.

-

Protocol 4.2: In Vitro Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibitors will prevent the release of individual DNA circles.[24][25]

-

Materials:

-

Human topoisomerase II

-

Kinetoplast DNA (kDNA)

-

Topoisomerase II assay buffer

-

ATP

-

This compound

-

Known topoisomerase II inhibitor (e.g., Etoposide)

-

Agarose gel electrophoresis system

-

DNA staining dye

-

-

Procedure:

-

Set up reactions containing kDNA, assay buffer, ATP, and varying concentrations of the test compound.

-

Add topoisomerase II to start the reaction.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and separate the catenated and decatenated DNA by agarose gel electrophoresis.

-

Stain and visualize the DNA bands.

-

Quantify the amount of decatenated DNA to determine the inhibitory activity.

-

Data Presentation and Interpretation

All quantitative data from the described assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Inhibitory Activities of this compound

| Target | Assay Type | Endpoint | IC50 / GI50 (µM) |

| EGFR | Kinase Assay | IC50 | Experimental Value |

| Cell Viability | GI50 | Experimental Value | |

| VEGFR-2 | Kinase Assay | IC50 | Experimental Value |

| Cell Viability | GI50 | Experimental Value | |

| Tubulin | Polymerization Assay | IC50 | Experimental Value |

| Cell Cycle Arrest | G2/M Accumulation | Experimental Value | |

| Topoisomerase I | DNA Relaxation | IC50 | Experimental Value |

| Topoisomerase II | DNA Decatenation | IC50 | Experimental Value |

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents. Based on the extensive evidence for the anticancer activities of related quinoline derivatives, this guide has outlined a rational, multi-pronged approach to identifying its potential therapeutic targets, focusing on tyrosine kinases, tubulin, and topoisomerases. The detailed experimental workflows and protocols provided herein offer a robust framework for the systematic evaluation of this compound's biological activity. Successful validation of its interaction with one or more of these targets will pave the way for further lead optimization, preclinical development, and ultimately, the potential for a new therapeutic option for cancer patients. The synthetic tractability of the 4-chloro position offers a particularly attractive avenue for generating analogues with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]

- 4. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. EGFR Kinase Enzyme System Application Note [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. benchchem.com [benchchem.com]

- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology

An In-depth Technical Guide to 4-Chloro-7-methoxy-2-phenylquinoline: A Versatile Scaffold for Kinase Inhibitor Development

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The quinoline core is a quintessential example, forming the backbone of numerous drugs, particularly in oncology. Its rigid, bicyclic aromatic nature provides an ideal platform for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets. This guide focuses on a specific, highly functionalized derivative, this compound, and explores its significant potential not as a direct therapeutic agent, but as a pivotal starting material and molecular scaffold for the rational design of next-generation kinase inhibitors. While extensive research has highlighted the role of similar quinoline structures as tubulin polymerization inhibitors, this guide will delve into the untapped potential and emerging strategies for leveraging this specific scaffold to target the vast and therapeutically crucial landscape of the human kinome.

Characterization of the Core Scaffold: this compound

This compound (C₁₆H₁₂ClNO) is a synthetic heterocyclic compound featuring a quinoline nucleus substituted with a chloro group at position 4, a methoxy group at position 7, and a phenyl group at position 2.[1][2][3][4] Its true value in drug discovery lies in its synthetic versatility.[5] The chlorine atom at the 4-position is a key reactive handle; it acts as an excellent leaving group, making the scaffold amenable to nucleophilic aromatic substitution. This allows for the systematic and efficient introduction of a wide array of side chains, most notably anilines, which is a critical step in the synthesis of many ATP-competitive kinase inhibitors.[6]

Key Physicochemical Properties:

-

Molecular Formula: C₁₆H₁₂ClNO[2]

-

Molecular Weight: 269.73 g/mol [2]

-

Appearance: Typically an off-white to light yellow powder.[7]

-

Solubility: Generally soluble in common organic solvents such as dichloromethane and chloroform.[8]

The strategic placement of the 7-methoxy group can also play a crucial role in target engagement, often contributing to favorable interactions within the ATP-binding pocket of kinases through hydrogen bonding or by influencing the overall electronic properties of the molecule.[6]

Biological Context: Beyond Tubulin Inhibition

The quinoline scaffold is biologically active in various contexts. Notably, many quinoline derivatives analogous to the natural product Combretastatin A-4 (CA-4) have been extensively investigated as potent inhibitors of tubulin polymerization.[9][10][11] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12][13]

While the primary focus of this guide is kinase inhibition, understanding the potent anti-mitotic activity of the broader quinoline family provides a crucial insight: this is a biologically validated scaffold capable of high-affinity interactions with protein targets. This established bioactivity encourages exploration into its potential against other critical oncology targets, such as protein kinases.

Below is a workflow illustrating the established mechanism of action for CA-4 analogue quinolines, which serves as a foundational model for the scaffold's ability to induce apoptosis.

Caption: Mechanism of tubulin polymerization inhibition by quinoline analogues.

A Scaffold for Kinase Inhibition: Design Strategy and SAR Insights

The true potential of this compound in oncology research is realized when it is utilized as a foundational structure for creating targeted kinase inhibitors. The development of multi-targeted tyrosine kinase inhibitors like Lenvatinib, which features a 4-phenoxyquinoline core, underscores the viability of this strategy.[7][14]

The primary synthetic strategy involves the displacement of the 4-chloro group with a substituted aniline or phenoxy moiety. This "4-anilinoquinoline" or "4-phenoxyquinoline" motif is a classic pharmacophore that mimics the hinge-binding interaction of ATP within the kinase active site.

Structure-Activity Relationship (SAR) Insights from Analogues:

-